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A comprehensive review of the pivotal Phase 3 clinical trial data for Upacicalcet, a novel
calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients
undergoing hemodialysis. This guide provides a detailed comparison of its efficacy and safety
profile, primarily against placebo, based on the Japanese Phase 3 study. Information on its
mechanism of action and ongoing clinical trials is also presented to offer a complete picture for
researchers, scientists, and drug development professionals.

Upacicalcet has emerged as a promising therapeutic option for managing SHPT, a common
and serious complication of chronic kidney disease. This guide synthesizes the key findings
from its Phase 3 clinical development program to facilitate an objective evaluation of its
performance.

Efficacy Data: Upacicalcet vs. Placebo

The primary evidence for Upacicalcet's efficacy comes from a Phase 3, multicenter,
randomized, double-blind, placebo-controlled study conducted in Japan (NCT03801980). The
trial evaluated the efficacy and safety of Upacicalcet administered intravenously three times a
week for 24 weeks in hemodialysis patients with SHPT.[1][2][3]

Table 1: Key Efficacy Outcomes of Upacicalcet Phase 3 Trial (24 Weeks)
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Upacicalcet

Efficacy Endpoint
(n=103)

Placebo (n=50)

p-value

Primary Endpoint

Patients Achieving
Mean iPTH 60-240 67.0% (69/103)
pg/mL (Weeks 22-24)

8.0% (4/50)

<0.001

Secondary Endpoints

Patients Achieving
>30% Reduction in
Mean iPTH from

Baseline

80.6%

8.0%

<0.001

Patients Achieving
>50% Reduction in
Mean iPTH from

Baseline

52.0%

4.0%

<0.001

Bone Turnover
Markers (Change from
Baseline at Week 24)

Bone-specific alkaline

Significant Decrease
phosphatase (BAP)

<0.001

Total procollagen type
| N-terminal Significant Decrease
propeptide (P1NP)

<0.001

Tartrate-resistant acid
phosphatase 5b Significant Decrease
(TRACP-5Db)

<0.001

Data sourced from the Japanese Phase 3 clinical trial of Upacicalcet.[1][2]

The study demonstrated that Upacicalcet was significantly more effective than placebo in

reducing intact parathyroid hormone (iPTH) levels to the target range recommended by the
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Japanese Society for Dialysis Therapy. Furthermore, Upacicalcet led to a significant reduction
in bone turnover markers, suggesting a positive impact on bone metabolism.

Safety and Tolerability Profile

The safety of Upacicalcet was also rigorously assessed in the Phase 3 trial.

Table 2: Overview of Adverse Events (AES) in Upacicalcet Phase 3 Trial

Adverse Event Category Upacicalcet (n=103) Placebo (n=50)
Overall Adverse Events 85.4% (88/103) 72.0% (36/50)
Serious Adverse Events 10.7% (11/103) 16.0% (8/50)
AEs Leading to Withdrawal 0% 8.0%
Upper Gastrointestinal AEs

N 1.9% 6.0%
(e.g., nausea, vomiting)
Hypocalcemia (Corrected

1.9% (2 events) 0%

Calcium <7.5 mg/dL)

Data sourced from the Japanese Phase 3 clinical trial of Upacicalcet.

Upacicalcet was generally well-tolerated. Notably, the incidence of upper gastrointestinal
adverse events, a common side effect of oral calcimimetics, was low and comparable to
placebo. The occurrence of clinically significant hypocalcemia was also infrequent.

Experimental Protocols

Japanese Phase 3 Clinical Trial (NCT03801980) Methodology

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study conducted at 41 sites in Japan.

o Patient Population: Adult Japanese patients with SHPT undergoing in-center hemodialysis
three times a week. Key inclusion criteria included serum iPTH levels >240 pg/mL and
corrected serum calcium levels >8.4 mg/dL. Patients who had recently used other
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calcimimetics like etelcalcetide or cinacalcet were required to undergo a washout period
before screening.

o Treatment and Dosage: Patients were randomized in a 2:1 ratio to receive either intravenous
Upacicalcet or placebo three times a week at the end of each hemodialysis session for 24
weeks. The initial dose of Upacicalcet was 25 or 50 ug, and the dose was titrated every 3
weeks up to a maximum of 300 ug to achieve the target iPTH range of 60-240 pg/mL.

e Primary Endpoint: The proportion of patients achieving a mean iPTH level between 60 and
240 pg/mL during weeks 22 to 24.

e Secondary Endpoints: Included the percentage of patients with a >30% and =50% reduction
in mean iPTH from baseline, and changes in bone turnover markers.

» Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including serum
calcium and phosphorus), and vital signs throughout the study.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Upacicalcet Signaling Pathway

Upacicalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-
sensing receptor (CaSR) on the surface of the parathyroid gland. By binding to the CaSR,
Upacicalcet increases the receptor's sensitivity to extracellular calcium. This enhanced
activation of the CaSR mimics a state of high calcium, leading to the inhibition of parathyroid
hormone (PTH) synthesis and secretion. The reduction in circulating PTH levels helps to
normalize mineral metabolism in patients with secondary hyperparathyroidism.
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Caption: Mechanism of action of Upacicalcet on the CaSR signaling pathway.
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Upacicalcet Phase 3 Clinical Trial Workflow

The diagram below outlines the typical workflow of a Phase 3 clinical trial for Upacicalcet, from
initial screening to the final evaluation period.

Upacicalcet Phase 3 Trial Workflow
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Caption: Experimental workflow of the Upacicalcet Phase 3 clinical trial.
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Ongoing and Future Research

Pathalys Pharma is conducting two identical Phase 3 clinical trials, known as the PATH-1 and
PATH-2 studies, to support the global registration of Upacicalcet. These trials will enroll
approximately 375 patients each and will assess the efficacy of Upacicalcet in reducing iPTH
levels by 30% or more compared to placebo in hemodialysis patients with SHPT. The study
design includes a 27-week double-blind, placebo-controlled phase followed by an open-label
extension. The successful completion of these trials could further solidify the position of
Upacicalcet as a key treatment option for SHPT.

Comparison with Other Calcimimetics

While direct head-to-head Phase 3 trial data for Upacicalcet against other calcimimetics like
cinacalcet and etelcalcetide is not yet available, some insights can be drawn. A retrospective
study in Japan that investigated switching patients from etelcalcetide to upacicalcet suggested
that upacicalcet may be a useful option for managing serum phosphorus levels. However,
randomized controlled trials are needed to confirm these findings.

Pharmacological studies suggest that Upacicalcet may have a lower risk of causing
hypocalcemia and gastrointestinal side effects compared to other calcimimetics. A head-to-
head comparison of evocalcet and cinacalcet, two other oral calcimimetics, demonstrated that
evocalcet was non-inferior in efficacy to cinacalcet with a lower incidence of gastrointestinal-
related adverse events. This highlights the ongoing effort to develop calcimimetics with
improved safety and tolerability profiles.

In conclusion, the Phase 3 clinical trial data from the Japanese study provides strong evidence
for the efficacy and safety of Upacicalcet in the treatment of secondary hyperparathyroidism in
patients on hemodialysis. Its intravenous administration and favorable side effect profile may
offer advantages over existing therapies. The results of the ongoing PATH-1 and PATH-2
studies are eagerly awaited to further confirm these findings in a broader patient population
and to provide more comprehensive data for global regulatory submissions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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